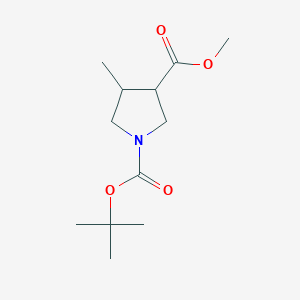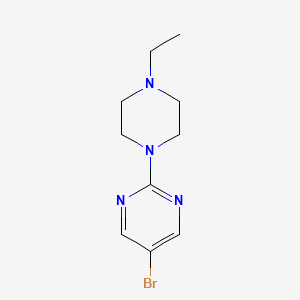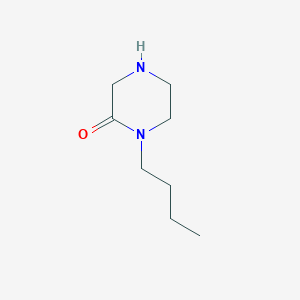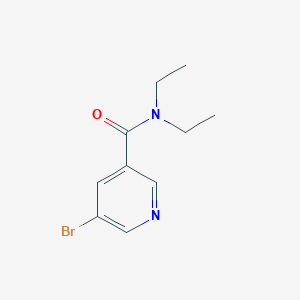
4-Bromo-3,5-difluorobenzaldehyde
Descripción general
Descripción
4-Bromo-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields of chemistry. While the specific compound is not directly studied in the provided papers, related compounds such as 4-bromobenzaldehyde and its derivatives have been synthesized and characterized, indicating a broader interest in bromo-substituted benzaldehydes for their unique properties and reactivity.
Synthesis Analysis
The synthesis of related compounds involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols to form Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . This method could potentially be adapted for the synthesis of 4-Bromo-3,5-difluorobenzaldehyde by choosing appropriate starting materials and reaction conditions that account for the presence of the fluorine substituents.
Molecular Structure Analysis
The molecular structure of 2-fluoro-4-bromobenzaldehyde, a compound similar to 4-Bromo-3,5-difluorobenzaldehyde, has been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These techniques could be applied to 4-Bromo-3,5-difluorobenzaldehyde to determine its molecular conformation, crystal structure, and characteristic vibrational frequencies.
Chemical Reactions Analysis
The reactivity of 4-bromobenzaldehyde in the formation of substituted hexahydro-1H,8H-pyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones through condensation with urea and substituted acetophenones has been explored . Bromination of these compounds leads to the formation of bromopyrimidin-2-ones. This suggests that 4-Bromo-3,5-difluorobenzaldehyde could also participate in similar condensation reactions, potentially leading to novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzaldehydes have been characterized using various spectroscopic and analytical techniques. For instance, the thermal, optical, electrochemical, and fluorescent properties of polymers derived from 4-bromobenzaldehyde have been studied, revealing the influence of electron-donating groups on these properties . Additionally, the effect of bromine substitution on the structure, reactivity, and optical properties of other benzaldehydes has been discussed, indicating that such substitutions can significantly alter the material's characteristics . These findings could be relevant to understanding the properties of 4-Bromo-3,5-difluorobenzaldehyde.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Bromo-3,5-difluorobenzaldehyde is used in various synthetic applications. For instance, the synthesis of bromophenols from marine red algae, which exhibit strong radical scavenging activity, has been demonstrated using similar brominated aldehydes (Li et al., 2008). Additionally, the compound has been utilized in the preparation of novel ligands and molecules with potential applications in materials science and biomedicine. For example, the synthesis of hydrazone compounds using related bromo-chloro aldehydes has been described (Wang et al., 2011).
Chemical Transformations
In the field of chemical transformations, 4-Bromo-3,5-difluorobenzaldehyde and its analogs are used as intermediates in various reactions. Studies have shown their involvement in the synthesis of complex compounds such as isoxazolones, which have potential biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020). Moreover, the compound's derivatives are important in the development of new ligands for metal ion extraction and detection, which is critical in environmental and analytical chemistry (Fathi & Yaftian, 2009).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and the pictogram GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P280, P261, P271, P305+P351+P338 .
Propiedades
IUPAC Name |
4-bromo-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWOCKKFJDJGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634196 | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluorobenzaldehyde | |
CAS RN |
135564-22-6 | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)












![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)